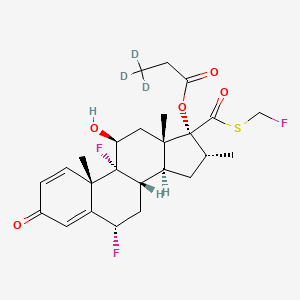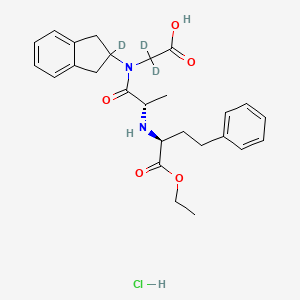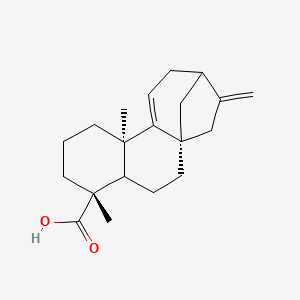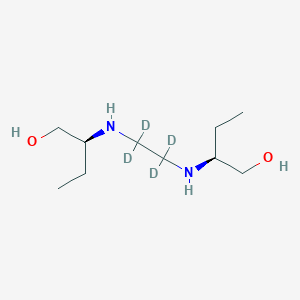
Alfacalcidol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alfacalcidol-d7, also known as 1-hydroxycholecalciferol-d7, is a deuterium-labeled analogue of alfacalcidol. Alfacalcidol itself is a derivative of vitamin D3 and acts as a non-selective activator of the vitamin D receptor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of alfacalcidol due to the presence of deuterium, which serves as a stable isotope tracer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alfacalcidol-d7 involves the incorporation of deuterium into the alfacalcidol molecule. One common method is the directional degradation of pre-alfacalcidol, followed by purification using high-performance liquid chromatography (HPLC). The structure is then confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized to ensure high yield and purity, often exceeding 95%. The production process is designed to be cost-effective and efficient, with careful control of reaction conditions to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Alfacalcidol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation while maintaining the integrity of the deuterium label .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less hydroxylated forms .
Scientific Research Applications
Alfacalcidol-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of alfacalcidol in biological systems.
Bone Health Research: Investigated for its potential in managing osteoporosis and other bone-related conditions.
Endocrinology: Studied for its effects on calcium homeostasis and parathyroid hormone regulation
Mechanism of Action
Alfacalcidol-d7 exerts its effects by activating the vitamin D receptor, which regulates the expression of genes involved in calcium and phosphate homeostasis. The compound is converted in the liver to its active form, 1,25-dihydroxyvitamin D3, which then binds to the vitamin D receptor. This binding initiates a cascade of molecular events that ultimately influence bone mineralization and calcium absorption .
Comparison with Similar Compounds
Similar Compounds
Calcitriol: The active form of vitamin D3, used in similar applications but with a different metabolic profile.
Doxercalciferol: Another vitamin D analogue used for similar therapeutic purposes.
Uniqueness
Alfacalcidol-d7 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This feature distinguishes it from other vitamin D analogues and makes it particularly valuable in research settings .
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3,18D |
InChI Key |
OFHCOWSQAMBJIW-YZXGHXJUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


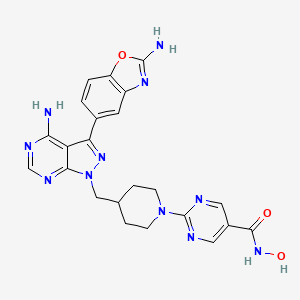

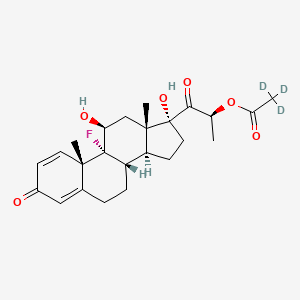
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
